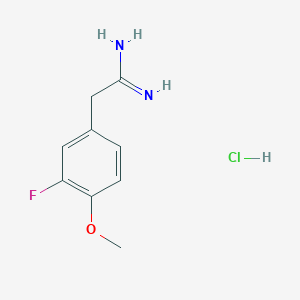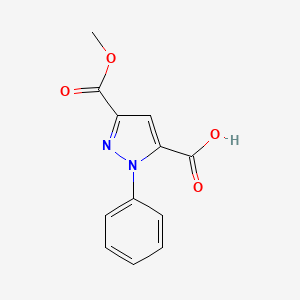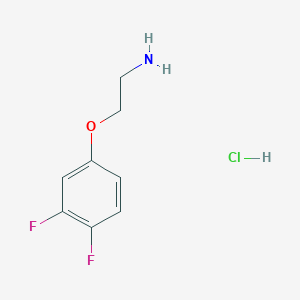![molecular formula C14H11FN2O B1532659 1-[(2-fluorofenil)metil]-1H,6H,7H-pirrolo[2,3-c]piridin-7-ona CAS No. 1258651-06-7](/img/structure/B1532659.png)
1-[(2-fluorofenil)metil]-1H,6H,7H-pirrolo[2,3-c]piridin-7-ona
Descripción general
Descripción
1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos Potenciales
La estructura de este compuesto sugiere una utilidad potencial en la síntesis de agentes terapéuticos. Su estructura principal, una pirrolopiridinona, es un motivo común en los productos farmacéuticos debido a su bioactividad. El grupo fluorofenilo podría estar involucrado en la unión selectiva a receptores, convirtiéndolo en un candidato para una investigación adicional en el desarrollo de fármacos .
Farmacología: Estudio de las Interacciones Fármaco-Receptor
En farmacología, el compuesto podría utilizarse para estudiar las interacciones fármaco-receptor, especialmente debido a la presencia del átomo de flúor, que se utiliza a menudo en el marcado radioactivo para las exploraciones PET. Esto puede ayudar a rastrear la distribución y unión de los fármacos dentro del cuerpo .
Bioquímica: Estudios de Inhibición Enzimática
La complejidad estructural de "1-[(2-fluorofenil)metil]-1H,6H,7H-pirrolo[2,3-c]piridin-7-ona" lo convierte en un candidato potencial para estudios de inhibición enzimática. Podría utilizarse para comprender la interacción con enzimas específicas, lo cual es crucial en el diseño de inhibidores enzimáticos que se utilizan para tratar enfermedades .
Química Orgánica: Reacciones de Fluoración
Los químicos orgánicos podrían explorar el uso de este compuesto en reacciones de fluoración. La presencia de un átomo de flúor en su estructura lo convierte en un valioso precursor para introducir flúor en otras moléculas orgánicas, lo que es una transformación significativa en la síntesis de agroquímicos y productos farmacéuticos .
Ciencia de Materiales: Materiales Electrónicos Orgánicos
El sistema conjugado y el potencial de regiones ricas en electrones y deficientes en electrones en este compuesto lo hacen interesante para la ciencia de materiales. Podría investigarse su uso en materiales electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) o fotovoltaicos orgánicos (OPV) .
Química Analítica: Desarrollo de Estándares Analíticos
Por último, en química analítica, este compuesto podría utilizarse en el desarrollo de estándares analíticos. Su estructura única le permite servir como material de referencia para calibrar instrumentos o validar métodos analíticos, especialmente en cromatografía líquida de alta resolución (HPLC) y espectrometría de masas (MS) .
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It is known that the incorporation of a pyrrolopyridone core can improve potency by 9–19-fold , suggesting that this compound may interact strongly with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound is stable at room temperature , suggesting it has good environmental stability.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSPBXTNIJWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156999 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-06-7 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)




![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)



![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)
